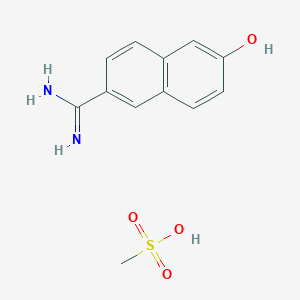

6-Amidino-2-naphthol Methanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-hydroxynaphthalene-2-carboximidamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O.CH4O3S/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9;1-5(2,3)4/h1-6,14H,(H3,12,13);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLGCELWCUFUFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496245 | |

| Record name | Methanesulfonic acid--6-(diaminomethylidene)naphthalen-2(6H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82957-06-0 | |

| Record name | Methanesulfonic acid--6-(diaminomethylidene)naphthalen-2(6H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-2-naphthimidamide methanesulfonate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Amidino-2-naphthol Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Amidino-2-naphthol (B1198881) Methanesulfonate (B1217627), a key intermediate in the production of the synthetic serine protease inhibitor, Nafamostat Mesylate.[1] The document details two primary synthetic pathways, offering in-depth experimental protocols and quantitative data to support researchers and professionals in the field of drug development.

Introduction

6-Amidino-2-naphthol methanesulfonate is a crucial chemical intermediate for the synthesis of Nafamostat, a drug with significant pharmacological applications, including as an anticoagulant and for the treatment of acute pancreatitis.[1][2] This guide outlines both a traditional and a more recent, improved synthesis method, providing a comparative basis for laboratory and industrial applications.

Synthetic Pathways

Two main synthetic routes for this compound are prevalent in the literature. The traditional method begins with 6-bromo-2-naphthol (B32079), while a newer approach utilizes 6-hydroxy-2-naphthaldehyde (B1303687), avoiding the use of highly toxic reagents.[3][4]

Traditional Synthesis Pathway starting from 6-Bromo-2-naphthol

The earliest synthesis of Nafamostat Mesylate intermediates involved the use of 6-bromo-2-naphthol as a starting material.[4] This pathway involves a cyanation reaction with copper cyanide to produce 6-cyano-2-naphthol (B14798).[3][4] Subsequent steps, including a Pinner reaction and ammonolysis, lead to the formation of 6-amidino-2-naphthol, which is then converted to its methanesulfonate salt.[3][4]

Modern Synthesis Pathway starting from 6-Hydroxy-2-naphthaldehyde

A newer, safer, and more environmentally friendly method has been developed, which avoids the use of toxic copper cyanide.[3][4] This process begins with 6-hydroxy-2-naphthaldehyde and proceeds through the formation of 6-cyano-2-naphthol via a reaction with hydroxylamine (B1172632) hydrochloride in dimethyl sulfoxide.[3][4] This is followed by an improved Pinner reaction and subsequent ammonolysis to yield the desired product.[3][4]

Experimental Protocols

The following are detailed experimental protocols for the modern synthesis pathway of this compound.

Step 1: Synthesis of 6-Cyano-2-naphthol

This procedure outlines the conversion of 6-hydroxy-2-naphthaldehyde to 6-cyano-2-naphthol.[3]

Materials:

-

6-Hydroxy-2-naphthaldehyde

-

Hydroxylamine Hydrochloride

-

Dimethyl Sulfoxide (DMSO)

-

Water

Procedure:

-

In a 5000 mL three-necked flask, add 350 g (2.0 mol) of 6-hydroxy-2-naphthaldehyde, 278 g (4.0 mol) of hydroxylamine hydrochloride, and 3500 mL of dimethyl sulfoxide.[3]

-

Stir the mixture and heat to 100°C, maintaining the temperature for 1 hour.[3]

-

After the reaction, cool the mixture to room temperature.[3]

-

Pour the reaction liquid into a large amount of water while stirring to precipitate a solid.[3]

-

Collect the precipitate by filtration and wash the filter cake with water to obtain a wet crude product.[3]

-

Recrystallize the crude product from an ethanol/water solution to yield 237 g of an off-white refined product.[3]

Step 2: Synthesis of 6-Amidino-2-naphthol

This step involves the conversion of 6-cyano-2-naphthol to 6-amidino-2-naphthol via a Pinner reaction followed by ammonolysis.[3]

Materials:

-

6-Cyano-2-naphthol

-

Anhydrous Methanol (B129727) or Absolute Ethanol

-

Acetyl Chloride

-

Isopropyl Ether or Methyl tert-butyl Ether

-

Dry Ammonia (B1221849) Gas

Procedure:

-

In a three-necked flask, add 740 mL of anhydrous methanol and cool to 0-5°C with stirring.[3]

-

Slowly add 430 mL of acetyl chloride dropwise while maintaining the temperature between 0-5°C.[3][4]

-

After the addition is complete, continue the reaction for a period at 0-5°C.[3][4]

-

Add 85 g (0.5 mol) of 6-cyano-2-naphthol and allow the reaction to proceed at 10°C for 10 hours.[3]

-

Add isopropyl ether and stir for 1 hour to facilitate precipitation, then filter the mixture.[3]

-

Wash the filter cake with isopropyl ether and air dry.[3]

-

Mix the dried solid with methanol, heat to 50°C, and pass dry ammonia gas through the mixture for 3 hours.[3][4]

-

Evaporate the solvent under reduced pressure to obtain a yellow solid.[3][4]

Step 3: Synthesis of this compound

The final step is the conversion of 6-amidino-2-naphthol to its methanesulfonate salt.[3]

Materials:

-

6-Amidino-2-naphthol (yellow solid from Step 2)

-

Saturated Sodium Bicarbonate Solution

-

Methanol

-

Methanesulfonic Acid

-

Methyl tert-butyl Ether

-

Ethanol

Procedure:

-

Mix the yellow solid from the previous step with a saturated sodium bicarbonate solution and stir for a period.[3]

-

Filter the mixture and wash with water until the filtrate is neutral.[3]

-

Suspend the wet product in methanol and add methanesulfonic acid dropwise until the solid dissolves.[3]

-

Add methyl tert-butyl ether to precipitate the solid product.[3]

-

Filter the solid, wash with methyl tert-butyl ether, and recrystallize from ethanol to obtain the final product.[3]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the modern synthesis pathway.

| Step | Starting Material | Molar Quantity | Reagents | Reaction Conditions | Product | Yield | Melting Point |

| 1 | 6-Hydroxy-2-naphthaldehyde | 2.0 mol (350 g) | Hydroxylamine Hydrochloride (4.0 mol, 278 g), DMSO (3500 mL) | 100°C, 1 hour | 6-Cyano-2-naphthol | 70% (237 g) | Not specified |

| 2 & 3 | 6-Cyano-2-naphthol | 0.5 mol (85 g) | Anhydrous Methanol (740 mL), Acetyl Chloride (5.0 mol, 430 mL), Dry Ammonia Gas, Methanesulfonic Acid | 0-10°C (Pinner), 50°C (Ammonolysis) | This compound | 53% (75 g) | 227-230°C[3] |

Visualized Synthesis Workflow

The following diagrams illustrate the logical flow of the modern synthesis pathway for this compound.

Caption: Workflow for the synthesis of 6-Cyano-2-naphthol.

Caption: Workflow for the synthesis of the final product.

References

Physicochemical Properties of 6-Amidino-2-naphthol Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amidino-2-naphthol methanesulfonate (B1217627), a significant organic compound, serves as a crucial intermediate in the synthesis of Nafamostat Mesylate, a potent serine protease inhibitor with various therapeutic applications.[1][2] It is also identified as a major metabolite of Nafamostat Mesylate.[3] Understanding its physicochemical properties is paramount for its application in drug development, formulation, and quality control. This technical guide provides an in-depth overview of the core physicochemical characteristics of 6-Amidino-2-naphthol methanesulfonate, detailed experimental protocols for their determination, and a visualization of its relevant biological context.

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 82957-06-0 | [1][2][4][5][6] |

| Molecular Formula | C₁₂H₁₄N₂O₄S | [1][3][5][7] |

| Molecular Weight | 282.32 g/mol | [5][7] |

| Appearance | White to Off-White or Yellow to Orange powder/crystal | [2][4][8] |

| Melting Point | 230 - 233 °C | [4] |

| Solubility | Slightly soluble in Acetonitrile and DMSO | [4][9] |

| pKa | Not explicitly reported in the literature. Can be determined experimentally. | |

| Hygroscopicity | Hygroscopic | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: If necessary, finely crush the this compound sample using a mortar and pestle.

-

Loading the Capillary Tube: Invert the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.

-

For a more accurate determination, heat the block to a temperature about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Reporting: The melting point is reported as a range of these two temperatures.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of this compound in a specific solvent.

Materials:

-

This compound

-

Selected solvent (e.g., Acetonitrile, DMSO, water)

-

Scintillation vials or other suitable containers with secure caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC method or another appropriate analytical technique.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the given temperature.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the ionizable groups in this compound.

Apparatus and Materials:

-

Potentiometric titrator with a pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

-

This compound solution of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture)

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of a suitable solvent to create a solution of known concentration.

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titration: Slowly add the standardized titrant (acid or base) in small, known increments from the burette. After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For a compound with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

Biological Context and Visualizations

This compound is intrinsically linked to the pharmacological activity of Nafamostat Mesylate, a broad-spectrum serine protease inhibitor.[3] Serine proteases are a class of enzymes crucial in various physiological and pathological processes, including blood coagulation, inflammation, and viral entry into host cells.[1][10] The inhibitory action of Nafamostat Mesylate, and by extension the relevance of its metabolite, can be visualized through the following diagrams.

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a practical framework for the analytical characterization of this compound. The visualizations place its relevance within the broader context of serine protease inhibition, highlighting its importance in drug development and biomedical research. Accurate and reproducible determination of these properties is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products derived from this key intermediate.

References

- 1. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]

- 2. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Nafamostat mesylate attenuates the pathophysiologic sequelae of neurovascular ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. thinksrs.com [thinksrs.com]

- 10. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Analysis of 6-Amidino-2-naphthol Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-Amidino-2-naphthol Methanesulfonate (CAS No: 82957-06-0), a key intermediate in the synthesis of the serine protease inhibitor Nafamostat Mesylate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the general experimental protocols for these analyses.

Core Spectroscopic Data

The spectral data of this compound is crucial for its identification, purity assessment, and structural elucidation. The following tables summarize the key quantitative data from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound. The ¹H and ¹³C NMR data were acquired in Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆) [1]

| Chemical Shift (δ, ppm) | Assignment |

| 8.20 | H-1 (naphthyl) |

| 7.85 | H-3 (naphthyl) |

| 7.50 | H-4 (naphthyl) |

| 6.90 | H-5 (naphthyl) |

| 3.10 | CH₃ (methanesulfonate) |

| 2.50 | NH₂ (amidino) |

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆) [1]

| Chemical Shift (δ, ppm) | Assignment |

| 165.3 | C=O (naphthol) |

| 154.2 | C-NH₂ (amidino) |

| 119.9 | C-6 (naphthyl) |

| 44.1 | CH₃ (methanesulfonate) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The data below was obtained using a Potassium Bromide (KBr) pellet.

Table 3: Key IR Absorption Bands (KBr Pellet) [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3350–3200 | N-H stretch (amidino) |

| 1650 | C=N stretch (amidino) |

| 1180 | S=O asymmetric stretch (sulfonate) |

| 1040 | S=O symmetric stretch (sulfonate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data [1]

| Technique | Mode | Observed m/z | Assignment |

| Electrospray Ionization (ESI) | Positive | 283.1 | [M+H]⁺ |

| Fragmentation | - | 162.1 | Loss of methanesulfonate |

| Fragmentation | - | 120.0 | Naphthol fragment |

| High-Resolution MS (HRMS) | - | 282.0674 | Calculated for C₁₂H₁₄N₂O₄S: 282.0674 |

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared in a deuterated solvent, typically DMSO-d₆, to a concentration suitable for NMR analysis (e.g., 5-10 mg/mL). The sample is placed in a standard 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 400 MHz instrument. For ¹H NMR, standard acquisition parameters are used, and chemical shifts are referenced to the residual solvent peak. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet. The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

For Electrospray Ionization (ESI) Mass Spectrometry, a dilute solution of the sample is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile/water. The solution is infused into the ESI source of the mass spectrometer. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. For fragmentation studies (MS/MS), the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed. High-resolution mass spectrometry (HRMS) is performed on a high-resolution instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, to determine the accurate mass and elemental composition of the molecular ion.

Logical and Workflow Visualizations

The following diagrams illustrate the biological context and the analytical workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to 6-Amidino-2-naphthol Methanesulfonate: Physicochemical Properties and Biological Activity

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the melting point and solubility, of 6-Amidino-2-naphthol Methanesulfonate, a compound also widely known as Nafamostat mesylate. The document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

This compound is a synthetic serine protease inhibitor.[1][2] It is utilized for its anticoagulant properties and in the treatment of conditions such as pancreatitis.[1]

Table 1: Melting Point of this compound

| Melting Point Range (°C) | Source/Method |

| 253 - 267 | Differential Scanning Calorimetry (DSC)[3] |

| 230 - 233 | Not specified[4] |

| 227 - 230 | Recrystallized product[4] |

Table 2: Solubility of this compound

| Solvent | Solubility | Concentration/Conditions |

| Water | Soluble | to 100 mM |

| Water | Soluble | 50 mg/mL[5][6] |

| Water | Soluble | up to 25 mg/mL[7] |

| DI Water | Slightly Soluble | Not specified[3] |

| pH 2.0 Buffer | Slightly Soluble | Not specified[3] |

| pH 4.0 Buffer | Slightly Soluble | Not specified[3] |

| pH 8.0 Buffer | Slightly Soluble | Not specified[3] |

| DMSO | Soluble | to 100 mM |

| DMSO | Soluble | 50 mg/mL[5][6] |

| DMSO | Soluble | ~1 mg/mL[8] |

| DMSO:PBS (1:1, pH 7.2) | Soluble | ~0.5 mg/mL[8] |

| Acetonitrile | Slightly Soluble | Not specified[4] |

| Aqueous Buffers | Sparingly Soluble | For maximum solubility, dissolve in DMSO first[8] |

Experimental Protocols

While specific, detailed experimental protocols for determining the melting point and solubility of this compound are not extensively published in the public domain, standard laboratory procedures are applicable. The following are generalized methodologies based on common practices.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded as the melting point range.

Solubility Determination (Shake-Flask Method)

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, DMSO, buffer solution) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mM.

Biological Activity and Signaling Pathways

This compound (Nafamostat mesylate) is a broad-spectrum serine protease inhibitor. Its mechanism of action involves the inhibition of various proteases, which has implications for several biological pathways, including the coagulation cascade and inflammatory responses.[5]

Inhibition of Coagulation Cascade

Nafamostat mesylate acts as an anticoagulant by inhibiting serine proteases involved in the blood coagulation cascade.

Caption: Inhibition of the Coagulation Cascade by Nafamostat.

Modulation of Inflammatory Pathways

Nafamostat mesylate has been shown to induce apoptosis in cancer cells by up-regulating the expression of Tumor Necrosis Factor Receptor-1 (TNFR1) and inhibiting the NF-κB signaling pathway.[2]

Caption: Modulation of Apoptosis and Inflammation by Nafamostat.

Experimental Workflow for Assessing Serine Protease Inhibition

A typical workflow to determine the inhibitory activity of Nafamostat mesylate on a target serine protease is outlined below.

Caption: Workflow for Serine Protease Inhibition Assay.

References

- 1. Nafamostat - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound CAS#: 82957-06-0 [m.chemicalbook.com]

- 5. Nafamostat Mesylate (#38695) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 6. Nafamostat Mesylate (#38695) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. Nafamostat mesylate | 82956-11-4 [chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

The Crucial Role of 6-Amidino-2-naphthol Methanesulfonate in the Synthesis of Nafamostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafamostat (B1217035) mesylate, a potent synthetic serine protease inhibitor, is a critical therapeutic agent used in the treatment of acute pancreatitis and as an anticoagulant during extracorporeal circulation.[1][2] Its efficacy stems from its ability to inhibit a wide array of proteases involved in the coagulation cascade, such as thrombin and Factor Xa.[3] The synthesis of this vital drug relies on a key chemical intermediate: 6-Amidino-2-naphthol (B1198881) Methanesulfonate (B1217627). This technical guide provides an in-depth exploration of the synthesis of this intermediate and its subsequent conversion to Nafamostat, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers and professionals in the field of drug development.

Chemical Properties of 6-Amidino-2-naphthol Methanesulfonate

Understanding the physicochemical properties of this compound is fundamental for its handling, characterization, and application in synthesis.

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₄S |

| Molecular Weight | 282.32 g/mol |

| CAS Number | 82957-06-0 |

| Melting Point | 230 - 233°C |

| Appearance | White to Off-White Solid |

| Solubility | Slightly soluble in Acetonitrile and DMSO |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C |

Synthesis of this compound: A Comparative Overview

The synthesis of this compound has evolved from traditional methods fraught with hazardous reagents to more modern, safer, and efficient pathways.

Traditional Synthesis Route

The earliest methods for synthesizing Nafamostat mesylate involved the use of 6-bromo-2-naphthol (B32079) as a starting material. This route, while historically significant, utilizes highly toxic copper cyanide, posing significant environmental and safety risks, making it unsuitable for industrial-scale production.[4]

Modern and Improved Synthesis Route

A newer, more environmentally benign method starts from 6-hydroxy-2-naphthaldehyde (B1303687). This process avoids the use of toxic cyanides and employs milder reaction conditions.[4]

The overall synthesis pathway can be visualized as follows:

Experimental Protocols

Synthesis of 6-cyano-2-naphthol from 6-hydroxy-2-naphthaldehyde

Objective: To synthesize 6-cyano-2-naphthol via an addition-elimination reaction.

Materials:

-

6-hydroxy-2-naphthaldehyde

-

Hydroxylamine hydrochloride

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

In a reaction vessel, combine 6-hydroxy-2-naphthaldehyde and hydroxylamine hydrochloride in dimethyl sulfoxide. The molar ratio of 6-hydroxy-2-naphthaldehyde to hydroxylamine hydrochloride should be between 1.0:1.5 and 1.0:3.0.

-

Heat the reaction mixture to a temperature between 80°C and 120°C.

-

Maintain the reaction for 1 to 4 hours.

-

Upon completion, cool the reaction mixture and precipitate the product by adding water.

-

Filter the precipitate, wash with water, and dry to obtain 6-cyano-2-naphthol.

Synthesis of this compound from 6-cyano-2-naphthol

Objective: To convert 6-cyano-2-naphthol into the target intermediate via a Pinner reaction and subsequent salt formation.

Materials:

-

6-cyano-2-naphthol

-

Anhydrous methanol (B129727)

-

Acetyl chloride (to generate HCl in situ)

-

Dry ammonia (B1221849) gas

-

Saturated sodium bicarbonate solution

-

Methanesulfonic acid

-

Methyl tert-butyl ether

Procedure:

-

In a dry, three-necked flask, add anhydrous methanol and cool to 0-5°C with stirring.

-

Slowly add acetyl chloride dropwise while maintaining the temperature at 0-5°C. This in situ generation of HCl is a safer alternative to bubbling HCl gas.

-

Add 6-cyano-2-naphthol to the reaction mixture and allow it to react for an extended period (e.g., 10 hours) at a slightly elevated temperature (e.g., 10°C) to form the imino methyl ester hydrochloride.

-

Precipitate the intermediate by adding methyl tert-butyl ether, filter, and wash the filter cake.

-

Suspend the dried intermediate in ethanol and heat to approximately 50°C.

-

Bubble dry ammonia gas through the mixture for several hours to facilitate the aminolysis reaction, forming 6-amidino-2-naphthol.

-

Evaporate the solvent under reduced pressure to obtain a solid.

-

Treat the solid with a saturated sodium bicarbonate solution, filter, and wash with water until neutral.

-

Suspend the resulting wet product in methanol and add methanesulfonic acid dropwise to form the methanesulfonate salt.

-

Precipitate the final product, this compound, by adding methyl tert-butyl ether.

-

Filter, wash with methyl tert-butyl ether, and recrystallize from ethanol to obtain a purified yellow solid. A yield of 53% has been reported for this process.

Conversion of this compound to Nafamostat

The final and critical step in the synthesis of Nafamostat is the esterification of this compound with 4-guanidinobenzoic acid hydrochloride.

Experimental Protocol for Nafamostat Synthesis

Objective: To synthesize Nafamostat via esterification.

Materials:

-

This compound

-

4-guanidinobenzoic acid hydrochloride (or 3-guanidinobenzoic acid hydrochloride for impurity synthesis)[5]

-

Dehydrating agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC))[5][6]

-

Catalyst (e.g., 4-dimethylaminopyridine (B28879) (DMAP))[5]

-

Methanesulfonic acid

Procedure:

-

In a reaction flask, dissolve this compound, 4-guanidinobenzoic acid hydrochloride, the dehydrating agent, and the catalyst in a suitable solvent. The molar ratio of the reactants and reagents is crucial and should be optimized. For instance, a molar ratio of this compound to 3-guanidinobenzoic acid hydrochloride of 1:1 to 1:1.5 has been reported for impurity synthesis.[5]

-

Stir the reaction mixture at room temperature for an extended period (e.g., 24 hours).[5]

-

Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

The filtrate can then be further processed. One method involves adding the filtrate to water, filtering any insoluble matter, and then adjusting the pH of the filtrate to precipitate the crude Nafamostat base.[5]

-

The crude product is then dissolved in a suitable solvent and treated with methanesulfonic acid to form Nafamostat mesylate.

-

The final product is then purified, for example, by recrystallization, to yield Nafamostat mesylate. Yields for this final step have been reported in the range of 67.9% to 71.4%.[7]

Quantitative Data Summary

| Reaction Step | Starting Material(s) | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| Synthesis of 6-cyano-2-naphthol | 6-hydroxy-2-naphthaldehyde | Hydroxylamine hydrochloride, DMSO | 80 - 120 | 1 - 4 | High |

| Synthesis of this compound | 6-cyano-2-naphthol | Anhydrous methanol, Acetyl chloride, Ammonia, Methanesulfonic acid | 0 - 50 | >10 | 53 |

| Synthesis of Nafamostat | This compound, 4-guanidinobenzoic acid hydrochloride | DCC or DIC, DMAP, Pyridine or Methylene dichloride, Methanesulfonic acid | Room Temp | 8 - 24 | 67.9 - 71.4 |

Mechanism of Action of Nafamostat

Nafamostat functions as a broad-spectrum serine protease inhibitor.[8] It targets multiple enzymes in the coagulation and fibrinolytic systems, including thrombin, plasmin, and factors VIIa, Xa, and XIIa.[8] By inhibiting these proteases, Nafamostat effectively prevents the formation of blood clots.[3] Furthermore, its inhibitory action on trypsin is central to its therapeutic effect in acute pancreatitis.[3]

Conclusion

This compound is an indispensable intermediate in the synthesis of Nafamostat. The development of safer and more efficient synthetic routes for this intermediate has been a significant advancement in pharmaceutical manufacturing. This guide has provided a comprehensive overview of the synthesis, including detailed experimental protocols and quantitative data, to support the work of researchers and professionals in the ongoing development and production of this vital therapeutic agent. A thorough understanding of these chemical processes is crucial for ensuring the quality, efficacy, and safety of Nafamostat for patient care.

References

- 1. Nafamostat - Wikipedia [en.wikipedia.org]

- 2. Sciencemadness Discussion Board - 6-amidino-2-naphthol - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]

- 4. CN103896809A - New this compound synthesis method - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. KR20150084165A - Method for preparing of nafamostat mesilate - Google Patents [patents.google.com]

- 7. CN103641749A - Preparation method of nafamostat mesylate - Google Patents [patents.google.com]

- 8. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Amidino-2-naphthol Methanesulfonate: From Synthesis to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amidino-2-naphthol (B1198881) methanesulfonate (B1217627), a key chemical intermediate and the principal active metabolite of the synthetic serine protease inhibitor Nafamostat (B1217035) mesylate, plays a pivotal role in pharmacology and drug development. Initially recognized for its essential part in the synthesis of Nafamostat, recent studies have illuminated its intrinsic biological activities. This technical guide provides a comprehensive overview of the discovery, history, and detailed physicochemical properties of 6-Amidino-2-naphthol methanesulfonate. It further delves into its synthesis, presenting detailed experimental protocols, and explores its mechanism of action as a serine protease inhibitor. Quantitative data on its biological activity and relevant signaling pathways are presented to offer a complete resource for researchers and drug development professionals.

Discovery and History

The history of this compound is intrinsically linked to the development of its parent drug, Nafamostat mesylate. Nafamostat mesylate was first synthesized and developed in Japan during the 1980s as a potent, broad-spectrum serine protease inhibitor. It gained approval for clinical use in Japan for the treatment of acute pancreatitis and as an anticoagulant for disseminated intravascular coagulation (DIC) and during extracorporeal circulation.

Initially, this compound was regarded primarily as a crucial building block in the multi-step synthesis of Nafamostat. However, subsequent pharmacokinetic and metabolism studies revealed that Nafamostat mesylate is rapidly hydrolyzed in the body, yielding this compound as its major and active metabolite. This discovery shifted the scientific focus to include the direct biological effects of this intermediate, recognizing its contribution to the overall therapeutic efficacy of Nafamostat. Research has since confirmed that this compound itself possesses serine protease inhibitory activity, contributing to the anticoagulant and anti-inflammatory effects observed with Nafamostat administration.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in both research and pharmaceutical development.

| Property | Value | Reference |

| CAS Number | 82957-06-0 | [2] |

| Molecular Formula | C₁₂H₁₄N₂O₄S | [2] |

| Molecular Weight | 282.31 g/mol | [2] |

| Melting Point | 230 - 233 °C | [3] |

| Solubility | Slightly soluble in Acetonitrile and DMSO | [3] |

| Appearance | White to Off-White Solid | [3] |

| Stability | Hygroscopic | [3] |

| Crystalline Forms | Form I: PXRD peaks at 2θ = 17.0°, 18.4°, 19.3°, 19.9°, 20.9°, 24.3°, and 26.3°. Form II: Semi-amorphous with peaks at 2θ = 16.6°, 17.0°, 18.4°, 19.3°, 19.8°, 20.2°, 22.6°, 23.4°, 24.2°, and 25.8°. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a well-documented process. Below are detailed experimental protocols for its preparation.

Synthesis from 6-Cyano-2-naphthol (B14798) (Improved Pinner Reaction)

This method avoids the use of highly toxic reagents and is suitable for larger-scale production.[4]

Materials:

-

6-Cyano-2-naphthol

-

Anhydrous Ethanol (B145695)

-

Acetyl Chloride

-

Methyl tert-butyl ether

-

Dry Ammonia (B1221849) gas

-

Methanesulfonic acid

Protocol:

-

To a dry triple-necked flask, add 800 mL of anhydrous ethanol. Initiate stirring and cool the reaction system to 0-5 °C.

-

Slowly add 430 mL of acetyl chloride dropwise, maintaining the reaction temperature at 0-5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for a period of time.

-

Add 85 g of 6-cyano-2-naphthol to the reaction mixture. Warm the mixture to 10 °C and maintain for 10 hours.

-

Upon reaction completion, add methyl tert-butyl ether and stir for 1 hour, then filter the mixture.

-

Wash the filter cake with methyl tert-butyl ether, dry it, and then mix with ethanol.

-

Heat the mixture to 50 °C and bubble dry ammonia gas through it for 3 hours.

-

Remove the solvent by evaporation under reduced pressure to obtain a yellow solid.

-

Stir the solid with a saturated sodium bicarbonate solution for a period of time, then filter and wash with water until neutral.

-

Suspend the product in methanol and add an appropriate amount of methanesulfonic acid solution dropwise.

-

Add methyl tert-butyl ether to precipitate the solid, then filter and wash with methyl tert-butyl ether.

-

Recrystallize the product from ethanol to yield a yellow solid.

Biological Activity and Mechanism of Action

This compound functions as a serine protease inhibitor. Its amidino group mimics the side chains of arginine and lysine, allowing it to bind to the active sites of these enzymes.

Quantitative Data on Biological Activity

While extensive quantitative data for this compound is still being gathered, its inhibitory effect on trypsin has been characterized.

| Enzyme | Inhibition Constant | Value | Reference |

| Bovine Pancreatic Trypsin | Competitive (Kic) | 14.7 µM | [5] |

| Bovine Pancreatic Trypsin | Uncompetitive (Kiu) | 19.5 µM | [5] |

For context, the parent drug, Nafamostat mesylate, is a potent inhibitor of a broader range of serine proteases.

| Enzyme | IC₅₀/Kᵢ | Value | Reference |

| Trypsin | Kᵢ | 15 nM | |

| Tryptase | Kᵢ | 95.3 pM | |

| MERS-CoV (in vitro) | EC₅₀ | 22.50 µM |

Signaling Pathways

The inhibitory action of this compound and its parent compound, Nafamostat, targets key enzymatic cascades in the body, namely the coagulation and complement systems.

The coagulation cascade is a series of proteolytic events that leads to the formation of a fibrin (B1330869) clot. Serine proteases, such as thrombin and Factor Xa, are central to this process. By inhibiting these proteases, Nafamostat and its active metabolite exert their anticoagulant effects.

Caption: Inhibition of the Coagulation Cascade.

The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells, promote inflammation, and attack the pathogen's cell membrane. The classical, lectin, and alternative pathways all converge on the cleavage of C3. Key serine proteases in this cascade, such as C1r, C1s, and MASPs, are potential targets for inhibition.

Caption: Inhibition of the Complement System.

Conclusion

This compound has evolved from being recognized solely as a synthetic intermediate to a molecule of significant biological interest. Its role as the active metabolite of Nafamostat mesylate and its inherent serine protease inhibitory activity underscore its importance in the therapeutic effects of its parent drug. This guide provides a foundational resource for researchers and professionals in drug development, offering detailed information on its history, properties, synthesis, and biological function. Further research into the specific inhibitory profile and potential therapeutic applications of this compound is warranted and holds promise for the development of new therapeutic agents.

References

- 1. This compound | 82957-06-0 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 82957-06-0 [m.chemicalbook.com]

- 4. CN103896809A - New this compound synthesis method - Google Patents [patents.google.com]

- 5. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Amidino-2-naphthol Methanesulfonate: Molecular Structure, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 6-Amidino-2-naphthol (B1198881) Methanesulfonate (B1217627). It is a significant compound in medicinal chemistry, recognized primarily as a serine protease inhibitor and a major metabolite of the drug Nafamostat Mesylate.[1] This document details the experimental protocols for its analytical characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray crystallography. Furthermore, it elucidates its mechanism of action, focusing on its role in serine protease inhibition and the modulation of the NF-κB signaling pathway. All quantitative data are presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Molecular Structure and Properties

6-Amidino-2-naphthol Methanesulfonate, with the CAS number 82957-06-0, is an organic salt consisting of the protonated 6-amidino-2-naphthol cation and the methanesulfonate anion.[2][3] The chemical formula is C₁₂H₁₄N₂O₄S, and it has a molecular weight of approximately 282.32 g/mol .[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₄S | [4][5] |

| Molecular Weight | 282.32 g/mol | [4][5] |

| CAS Number | 82957-06-0 | [2] |

| Appearance | White to Off-White Solid | [6] |

| Melting Point | 230 - 233 °C | [6] |

| Solubility | Slightly soluble in Acetonitrile and DMSO | [4][6] |

| Stability | Hygroscopic | [6] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [4][6] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, with an improved Pinner reaction being a key step. This method avoids the use of highly toxic reagents like copper cyanide.[7]

Synthesis Workflow

Experimental Protocol: Synthesis

A detailed, multi-step synthesis procedure is outlined below, based on patented methods.[7][8]

-

Preparation of 6-Cyano-2-naphthol:

-

In a three-necked flask, combine 6-hydroxy-2-naphthaldehyde (2.0 mol), hydroxylamine hydrochloride (4.0 mol), and dimethyl sulfoxide (B87167) (3500 mL).

-

Heat the mixture to 100°C with stirring and maintain for 1 hour.

-

After cooling to room temperature, add a large volume of water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from an ethanol (B145695)/water solution to yield 6-cyano-2-naphthol.

-

-

Formation of 6-Hydroxy-2-naphthalene imino methyl ester hydrochloride (Pinner Reaction):

-

Cool anhydrous methanol (740 mL) to 0-5°C in a three-necked flask with stirring.

-

Slowly add acetyl chloride (5.0 mol) dropwise.

-

After the addition is complete, add 6-cyano-2-naphthol (0.5 mol) and allow the reaction to proceed at 10°C for 10 hours.

-

Add isopropyl ether and stir for 1 hour to precipitate the product. Filter and wash the filter cake with isopropyl ether.

-

-

Synthesis of 6-Amidino-2-naphthol (Aminolysis):

-

The dried product from the previous step is mixed with methanol and heated to 50°C.

-

Dry ammonia gas is bubbled through the solution for 3 hours.

-

The solvent is then removed by evaporation under reduced pressure to obtain a yellow solid.

-

-

Formation of this compound:

-

The crude 6-amidino-2-naphthol is stirred with a saturated sodium bicarbonate solution, filtered, and washed with water until neutral.

-

The wet product is suspended in methanol, and methanesulfonic acid is added dropwise until the solid dissolves.

-

Methyl tert-butyl ether is added to precipitate the final product.

-

The solid is filtered, washed with methyl tert-butyl ether, and recrystallized from ethanol to yield this compound.

-

Analytical Characterization

A comprehensive suite of analytical techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ [1]

| ¹H NMR (400 MHz) | Chemical Shift (δ, ppm) | Assignment |

| 8.20 | H-1 (naphthyl) | |

| 7.85 | H-3 (naphthyl) | |

| 7.50 | H-4 (naphthyl) | |

| 6.90 | H-5 (naphthyl) | |

| 3.10 | CH₃ (methanesulfonate) | |

| 2.50 | NH₂ (amidino) | |

| ¹³C NMR (100 MHz) | Chemical Shift (δ, ppm) | Assignment |

| 165.3 | C=O (naphthol) | |

| 154.2 | C-NH₂ (amidino) | |

| 119.9 | C-6 (naphthyl) | |

| 44.1 | CH₃ (methanesulfonate) |

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7-1.0 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[8] Ensure the sample is fully dissolved.

-

Instrument Parameters:

-

Spectrometer: 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Temperature: 25°C.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Data Acquisition and Processing: Acquire the spectra with an appropriate number of scans to achieve a good signal-to-noise ratio. Process the raw data using standard NMR software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 3: Mass Spectrometry Data for this compound [1]

| Technique | Mode | m/z | Assignment |

| Electrospray Ionization (ESI) | Positive | 283.1 | [M+H]⁺ |

| 162.1 | Loss of methanesulfonate | ||

| 120.0 | Naphthol fragment | ||

| High-Resolution MS (HRMS) | Calculated: 282.0674 | C₁₂H₁₄N₂O₄S | |

| Observed: 282.0674 |

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent mixture, such as methanol/water or acetonitrile/water, often with a small amount of formic acid to promote protonation.[9]

-

Instrument Parameters:

-

Ionization Source: Electrospray Ionization (ESI).

-

Mode: Positive ion mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements.

-

Capillary Voltage: Typically 3-4 kV.

-

Drying Gas: Nitrogen, at a temperature and flow rate optimized for desolvation.

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire mass spectra over a relevant m/z range.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key FTIR Absorption Bands for this compound (KBr pellet) [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3350–3200 | N-H stretch (amidino) |

| 1650 | C=N stretch (amidino) |

| 1180 | S=O asymmetric stretch (sulfonate) |

| 1040 | S=O symmetric stretch (sulfonate) |

-

Sample Preparation: Place a small amount of the powdered this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[7]

-

Instrument Parameters:

-

Spectrometer: A standard FTIR spectrometer.

-

Accessory: ATR with a diamond crystal.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[2] Collect a background spectrum of the empty ATR crystal first, followed by the sample spectrum. The final spectrum is presented in terms of absorbance or transmittance.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the crystalline state. The compound is known to exhibit polymorphism.

Table 5: X-ray Diffraction Data for Polymorphic Forms of this compound and a Related Derivative [1]

| Form | Characteristic PXRD Peaks (2θ) |

| Form I | 17.0°, 18.4°, 19.3°, 19.9°, 20.9°, 24.3°, 26.3° |

| Form II (Semi-amorphous) | 16.6°, 17.0°, 18.4°, 19.3°, 19.8°, 20.2°, 22.6°, 23.4°, 24.2°, 25.8° |

| Single-Crystal Data (Nafamostat Dimesylate - a related derivative) | |

| Space Group | P2₁/n (monoclinic) |

| Unit Cell Parameters | a = 12.452 Å; b = 7.321 Å; c = 18.903 Å; β = 102.34° |

| Dihedral Angle | 84.30° (between guanidinium (B1211019) and naphthyl groups) |

-

Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent system.

-

Data Collection:

-

Structure Solution and Refinement:

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of serine proteases.[1] This activity is central to its pharmacological effects and those of its parent compound, Nafamostat Mesylate.

Serine Protease Inhibition

Serine proteases are a class of enzymes crucial in various physiological processes, including blood coagulation, inflammation, and digestion.[14] Their dysregulation is implicated in several diseases. This compound acts as a competitive inhibitor, binding to the active site of serine proteases and preventing substrate binding.[12][14]

Modulation of NF-κB Signaling Pathway

The anti-inflammatory effects of Nafamostat Mesylate, and by extension its metabolite this compound, are mediated in part through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting serine proteases that can activate this pathway, the compound can suppress inflammatory responses.

Applications in Research and Drug Development

This compound serves as a valuable tool in several areas of research:

-

Proteomics: It is used as a derivatization reagent to improve peptide fragmentation in mass spectrometry, aiding in protein identification and characterization.[1][15]

-

Drug Discovery: As an intermediate in the synthesis of Nafamostat Mesylate, it is of significant interest in pharmaceutical manufacturing.[16]

-

Biochemical Assays: Its ability to inhibit serine proteases makes it a useful compound for studying the roles of these enzymes in various biological processes.

Conclusion

This compound is a well-characterized molecule with significant biological activity. This guide has provided a detailed overview of its molecular structure, synthesis, and analytical characterization, along with insights into its mechanism of action as a serine protease inhibitor and a modulator of inflammatory signaling. The presented experimental protocols and data serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development. The continued study of this compound and its derivatives holds promise for the development of new therapeutic agents.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. jascoinc.com [jascoinc.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. chem.latech.edu [chem.latech.edu]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 14. mdpi.com [mdpi.com]

- 15. books.rsc.org [books.rsc.org]

- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 6-Amidino-2-naphthol Methanesulfonate: A Technical Guide

An in-depth technical guide on the safety, handling, and core applications of 6-Amidino-2-naphthol Methanesulfonate (B1217627) for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of safety protocols, quantitative data, and experimental context.

Abstract

This technical guide provides a detailed overview of the safety, handling, and known applications of 6-Amidino-2-naphthol Methanesulfonate. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The guide covers essential safety precautions, physical and chemical properties, toxicological data, and provides context for its primary roles as a key intermediate in the synthesis of Nafamostat (B1217035) Mesylate and as a research tool in proteomics. All quantitative data is presented in structured tables, and a representative experimental workflow is illustrated.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 6-Amidino-2-naphthol Methanesulfonic Acid, 6-Hydroxynaphthalene-2-carboximidamide Methanesulfonate, 6-Carbamimidoyl-2-naphthol Methanesulfonate[1][2][3] |

| CAS Number | 82957-06-0[1][2][3][4][5] |

| Molecular Formula | C12H14N2O4S[1][4][6] |

| Molecular Weight | 282.31 g/mol [1][3] |

| Chemical Structure |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid, powder, or crystal.[6] | [6] |

| Melting Point | 230 - 233 °C | [5][6] |

| Solubility | Slightly soluble in Acetonitrile and DMSO.[5] | [5] |

| Stability | Stable under recommended storage conditions.[1] Hygroscopic.[5] | [1][5] |

Hazard Identification and Safety Precautions

This compound must be handled with care in a controlled laboratory environment. The following summarizes the key hazards and recommended precautions based on available safety data sheets.

GHS Hazard Statements

-

H335: May cause respiratory irritation.[4]

Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6] |

| Skin Protection | Wear protective gloves and impervious clothing.[1][6] |

| Respiratory Protection | A dust respirator is recommended.[1] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][9] |

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[6][9] Avoid formation of dust and aerosols.[6][7] Avoid contact with skin, eyes, and clothing.[6][9]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[1][6] Store away from incompatible materials such as strong oxidizing agents.[1][9]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move victim to fresh air. If not breathing, give artificial respiration.[1][9] Administer oxygen if breathing is difficult.[1] Seek immediate medical attention.[9] |

| Skin Contact | Immediately flush skin with plenty of running water for at least 20 minutes.[1][9] Remove and isolate contaminated clothing and shoes.[1] |

| Eye Contact | Immediately flush eyes with plenty of running water for at least 15-20 minutes, also under the eyelids.[1][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[9] Rinse mouth with water.[1][6] If victim is conscious, give water to drink. Call a physician or poison control center immediately.[9] |

Toxicological Information

Quantitative toxicological data for this compound is largely unavailable in publicly accessible records. Safety data sheets consistently report "no data available" for most toxicological endpoints.

| Toxicity Endpoint | Result |

| Acute Toxicity (Oral) | No data available[6] |

| Acute Toxicity (Dermal) | No data available[6] |

| Acute Toxicity (Inhalation) | No data available[6] |

| Carcinogenicity | No data available |

| Mutagenicity | No data available |

| Teratogenicity | No data available |

Biological Activity and Mechanism of Action

This compound is a major metabolite of the synthetic drug Nafamostat Mesylate and functions as a serine protease inhibitor .[6] Research indicates that it effectively inhibits serine proteases such as trypsin and thrombin , which suggests potential impacts on coagulation pathways and inflammatory responses.[6]

In the field of proteomics, this compound is also employed as a derivatization reagent. Its chemical properties are utilized to enhance peptide fragmentation during mass spectrometry, which aids in protein analysis and the study of protein interactions.[5][6]

The diagram below illustrates the role of this compound as a key intermediate in the synthesis of the active pharmaceutical ingredient, Nafamostat Mesylate.

Caption: Synthesis pathway of Nafamostat Mesylate from key precursors.

Experimental Protocols

While detailed, peer-reviewed experimental protocols focusing specifically on this compound are scarce due to its primary role as a chemical intermediate, a general protocol for its application as a serine protease inhibitor is provided below for illustrative purposes.

Note: This is a representative protocol and requires optimization for specific enzymes and experimental conditions.

General Protocol: In Vitro Serine Protease Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a target serine protease (e.g., Trypsin).

Materials:

-

This compound

-

Target serine protease (e.g., Trypsin)

-

Chromogenic substrate for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the inhibitor stock solution in assay buffer to achieve a range of test concentrations.

-

Prepare a working solution of the serine protease in assay buffer.

-

Prepare a working solution of the chromogenic substrate in assay buffer.

-

-

Assay Setup:

-

To the wells of a 96-well microplate, add the assay buffer.

-

Add the inhibitor dilutions to the appropriate wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

-

Add the enzyme solution to all wells except for the negative control/blank wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

-

Reaction Initiation:

-

Add the chromogenic substrate solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately begin measuring the absorbance of the wells at the appropriate wavelength for the chromogenic substrate's product (e.g., 405 nm for p-nitroaniline) over a set period in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the kinetic curve.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

The following diagram illustrates the general workflow for this type of inhibition assay.

Caption: General experimental workflow for an in vitro serine protease inhibition assay.

Disclaimer

References

- 1. watson-int.com [watson-int.com]

- 2. CN110330447B - Preparation method and application of nafamostat mesylate intermediate - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 82957-06-0 [m.chemicalbook.com]

- 6. This compound | 82957-06-0 | Benchchem [benchchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Novel amidino substituted 2-phenylbenzothiazoles: synthesis, antitumor evaluation in vitro and acute toxicity testing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 6-Amidino-2-naphthol Methanesulfonate in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amidino-2-naphthol (B1198881) Methanesulfonate is a synthetic compound recognized for its role as a serine protease inhibitor. It is also the major metabolite of Nafamostat (B1217035) Mesylate, a drug used clinically for conditions such as acute pancreatitis and disseminated intravascular coagulation.[1] In the context of proteomics research, 6-Amidino-2-naphthol Methanesulfonate presents potential applications as both a tool for controlling protein degradation and as a reagent for enhancing peptide analysis in mass spectrometry.

These application notes provide an overview of its potential uses, relevant quantitative data derived from its parent compound, Nafamostat Mesylate, and detailed protocols to guide its application in a research setting.

Principle of Action

This compound functions as a serine protease inhibitor. Serine proteases are a class of enzymes crucial in various physiological processes, including digestion, blood coagulation, and inflammation.[2] In proteomics, uncontrolled protease activity upon cell lysis can lead to significant degradation of protein samples, compromising the integrity of experimental results. The addition of protease inhibitors like this compound to lysis buffers is a standard practice to ensure the preservation of the proteome.

Additionally, this compound has been described as a derivatizing agent that can enhance peptide fragmentation during mass spectrometry, potentially improving protein identification and characterization.

Data Presentation: Inhibitory Activity

| Target Protease | IC50 (Nafamostat Mesylate) | Reference |

| TMPRSS2 | 0.27 nM | [3] |

| Thrombin | - | [2] |

| Trypsin | - | [2] |

| Plasmin | - | [2] |

| Kallikrein | - | [2] |

| Factor VIIa | - | [1] |

| Factor Xa | - | [2] |

| Factor XIIa | - | [1] |

| TF-F.VIIa complex | 1.5 x 10(-7) M | [4] |

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Signaling Pathway Interactions

As a serine protease inhibitor, this compound, much like its parent compound Nafamostat Mesylate, is expected to influence signaling pathways where these proteases play a regulatory role. A significant pathway of interest is the Nuclear Factor-kappa B (NF-κB) signaling pathway , which is central to inflammatory responses, cell survival, and proliferation.

Nafamostat Mesylate has been shown to suppress the activation of NF-κB.[5][6] It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] This prevents the translocation of the active NF-κB complex to the nucleus, thereby downregulating the expression of its target genes. This mechanism is particularly relevant for researchers in drug development studying inflammatory diseases and cancer.

Experimental Protocols

Protocol 1: Use of this compound as a Protease Inhibitor in Cell Lysis for Proteomics

This protocol outlines the general steps for using this compound as a component of a protease inhibitor cocktail during protein extraction.

Materials:

-

This compound

-

Lysis Buffer (e.g., RIPA, Urea-based, or other appropriate buffer)

-

Cultured cells or tissue sample

-

Microcentrifuge

-

Sonicator or homogenizer (optional)

-

Protein quantification assay (e.g., BCA or Bradford)

Procedure:

-

Preparation of Stock Solution: Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Preparation of Lysis Buffer with Inhibitor: On the day of the experiment, thaw an aliquot of the stock solution. Add the this compound stock solution to your chilled lysis buffer to a final concentration of 1 mM.

-

Note: The optimal concentration may vary depending on the sample type and endogenous protease activity. A concentration range of 0.1-1 mM is a good starting point. It is recommended to use this in conjunction with a broader-spectrum protease inhibitor cocktail for comprehensive protein protection.

-

-

Sample Lysis:

-

For adherent cells, wash the cells with ice-cold PBS, then add the lysis buffer containing the inhibitor directly to the plate. Scrape the cells and collect the lysate.

-

For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in the lysis buffer with the inhibitor.

-

For tissue samples, homogenize the tissue in the lysis buffer on ice.

-

-

Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. If necessary, sonicate the sample to ensure complete lysis and shear nucleic acids.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard protein assay.

-

Downstream Processing: The protein extract is now ready for downstream proteomics applications such as SDS-PAGE, Western blotting, or sample preparation for mass spectrometry.

Protocol 2: Proposed Protocol for N-Terminal Derivatization of Peptides with this compound for Enhanced Mass Spectrometry Analysis

This protocol is a proposed methodology based on the compound's description as a derivatization agent and general protocols for N-terminal peptide labeling. Note: This protocol has not been specifically validated for this compound and may require optimization.

Principle: Derivatization of the N-terminal amine of peptides can improve ionization efficiency and lead to more predictable fragmentation patterns in MS/MS analysis, thereby enhancing peptide and protein identification.

Materials:

-

Lyophilized peptide sample (from in-solution or in-gel protein digest)

-

This compound

-

Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

-

Acetonitrile (B52724) (ACN)

-

Formic acid (FA)

-

C18 desalting spin columns or equivalent

Procedure:

-

Sample Preparation: Resuspend the lyophilized peptide sample in 50 mM ammonium bicarbonate buffer (pH 8.0) to a concentration of approximately 1 mg/mL.

-

Reagent Preparation: Prepare a fresh solution of this compound in acetonitrile at a concentration of 10 mg/mL.

-

Labeling Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the peptide solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

-

Reaction Quenching and Sample Cleanup:

-

Acidify the reaction mixture with formic acid to a final concentration of 0.1% to stop the reaction.

-

Desalt the labeled peptide sample using a C18 spin column according to the manufacturer's instructions to remove excess reagent and salts.

-

-

Mass Spectrometry Analysis: Elute the derivatized peptides from the C18 column and analyze by LC-MS/MS.

-

Expected Outcome: The derivatized peptides will have a mass shift corresponding to the addition of the 6-amidino-2-naphthol moiety. This modification should be included in the database search parameters. The fragmentation spectra may show enhanced y-ion series.

-

Conclusion

This compound is a promising reagent for proteomics research, primarily due to its function as a serine protease inhibitor. Its relationship to Nafamostat Mesylate provides valuable insights into its potential inhibitory profile and its impact on key signaling pathways like NF-κB. While its application as a peptide derivatization agent for mass spectrometry is an area that requires further investigation and validation, the proposed protocol provides a starting point for researchers interested in exploring this potential. The provided application notes and protocols are intended to serve as a guide for the effective use of this compound in proteomics workflows.

References

- 1. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nafamostat mesilate suppresses NF-kappaB activation and NO overproduction in LPS-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the NF-κB pathway by nafamostat mesilate suppresses colorectal cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-terminal Peptide Derivatization using 6-Amidino-2-naphthol Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the N-terminal derivatization of peptides using 6-Amidino-2-naphthol Methanesulfonate. This method is designed to enhance the detection and characterization of peptides in complex biological samples through mass spectrometry. The derivatization process introduces a stable, charged moiety at the N-terminus of peptides, which can improve ionization efficiency and promote predictable fragmentation patterns, thereby aiding in peptide sequencing and identification. These protocols are intended for use by researchers in proteomics, drug discovery, and related fields.

Introduction

The analysis of peptides by mass spectrometry is a cornerstone of proteomics and pharmaceutical research. However, the intrinsic properties of some peptides can lead to poor ionization and complex fragmentation spectra, complicating their identification and quantification. Chemical derivatization of the N-terminal α-amine group is a widely employed strategy to overcome these limitations.